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molecular formula C4HCl3N2 B1215204 3,4,6-Trichloropyridazine CAS No. 6082-66-2

3,4,6-Trichloropyridazine

Cat. No. B1215204
M. Wt: 183.42 g/mol
InChI Key: LJDQXQOPXOLCHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877758B2

Procedure details

44 g 3,6-dichloropyridazine and 22 g aluminium trichloride are heated to 140° C. At this temperature 10.6 l chlorine are piped into the reaction mixture over 4 hours. After cooling the product is extracted with toluene, washed with a 10% sodium chloride solution and distilled (bp=127-129° C.). 44.1 g of product are obtained.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
10.6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.[Cl-:9].[Cl-].[Cl-].[Al+3].ClCl>>[Cl:1][C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][C:7]=1[Cl:9] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
44 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
22 g
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Al+3]
Step Two
Name
Quantity
10.6 L
Type
reactant
Smiles
ClCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the product
EXTRACTION
Type
EXTRACTION
Details
is extracted with toluene
WASH
Type
WASH
Details
washed with a 10% sodium chloride solution
DISTILLATION
Type
DISTILLATION
Details
distilled (bp=127-129° C.)

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 44.1 g
YIELD: CALCULATEDPERCENTYIELD 145.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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